molecular formula C22H18N2O3 B2852099 (E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-phenylfuran-2-yl)acrylamide CAS No. 402951-78-4

(E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-phenylfuran-2-yl)acrylamide

Cat. No.: B2852099
CAS No.: 402951-78-4
M. Wt: 358.397
InChI Key: PPOQGDOWMRAFEC-SAPNQHFASA-N
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Description

(E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-phenylfuran-2-yl)acrylamide is a synthetic acrylamide derivative characterized by a central α,β-unsaturated cyanoacrylamide scaffold. Its structure includes:

  • Moiety A: A 4-ethoxyphenyl amide group, which contributes to hydrogen bonding and hydrophobic interactions.
  • Central core: The (E)-configured cyanoacrylamide group, which enhances electrophilicity and conjugation, critical for biological activity .

This compound has been studied for its role in modulating protein lysine deacylase Sirtuin 5 (SIRT5), where substitutions on both moieties significantly influence inhibitory potency .

Properties

IUPAC Name

(E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-2-26-19-10-8-18(9-11-19)24-22(25)17(15-23)14-20-12-13-21(27-20)16-6-4-3-5-7-16/h3-14H,2H2,1H3,(H,24,25)/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOQGDOWMRAFEC-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substitutions on Moiety B (Furan Ring)

The 5-phenylfuran-2-yl group in the target compound has been modified in analogues to explore structure-activity relationships (SAR):

Compound Substituent on Furan Ring IC₅₀ (SIRT5 Inhibition) Key Findings
Target compound 5-phenyl 0.42 μM Optimal para-substitution enhances binding .
(E)-2-cyano-N-phenyl-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide 5-(4-nitrophenyl) 1.8 μM Nitro group reduces activity due to steric hindrance .
(E)-2-cyano-N-phenyl-3-(5-(2-bromo-4-nitrophenyl)furan-2-yl)acrylamide 5-(2-bromo-4-nitrophenyl) >10 μM Bromo and nitro groups synergistically decrease potency .

Insight : Para-substituted aromatic groups on the furan ring (e.g., phenyl) improve activity, while bulky or electron-withdrawing groups (e.g., nitro, bromo) disrupt binding .

Substitutions on Moiety A (Amide Group)

The 4-ethoxyphenyl amide group has been compared to other aryl/heteroaryl substituents:

Compound Amide Substituent Application/Activity Key Data
Target compound 4-ethoxyphenyl SIRT5 inhibition IC₅₀ = 0.42 μM
2-cyano-N-(3,5-dimethoxybenzyl)-3-(7-hydroxy-2-oxochromen-8-yl)acrylamide 3,5-dimethoxybenzyl Antifungal (C. albicans) MIC = 4–6 μM/mL
2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide (ACR-2) 4-hydroxyphenyl Copper corrosion inhibition 84.5% efficiency at 20×10⁻⁵ M
(E)-2-cyano-N-(quinolin-8-yl)-3-[5-(3-trifluoromethylphenyl)furan-2-yl]acrylamide Quinolin-8-yl Kinase inhibition Moderate JAK2 inhibition

Insight :

  • Electron-donating groups (e.g., ethoxy, methoxy) enhance solubility and target engagement in enzymatic inhibition.
  • Hydrophobic substituents (e.g., trifluoromethylphenyl) improve membrane permeability but may reduce specificity .

Key Trends :

  • Cyanoacrylamide derivatives exhibit broad applicability, spanning enzyme inhibition, antimicrobial activity, and material science.
  • The 4-ethoxyphenyl group in the target compound balances potency and selectivity better than bulkier substituents (e.g., quinolin-8-yl) .

Physicochemical and Structural Comparisons

Electronic Effects

  • Cyano group: Enhanges electrophilicity, facilitating nucleophilic attack in enzymatic binding .
  • Ethoxy vs. methoxy : Ethoxy provides greater steric bulk and lipophilicity, improving membrane penetration compared to methoxy .

Crystallographic Data

  • The (E)-configuration of the cyanoacrylamide core is critical for planar conjugation, confirmed via X-ray studies using SHELXL .
  • Analogues with ortho-substituents (e.g., 2-bromo) exhibit distorted geometries, reducing binding affinity .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-phenylfuran-2-yl)acrylamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with a furan-substituted acrylamide precursor. Key steps include:

Coupling Reaction : Reacting 5-phenylfuran-2-carbaldehyde with cyanoacetamide derivatives under basic conditions (e.g., triethylamine in ethanol) to form the acrylonitrile intermediate.

Amide Formation : Introducing the 4-ethoxyphenylamine group via nucleophilic acyl substitution, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or DMF .

  • Optimization Tips :
  • Temperature : Maintain 0–5°C during amide coupling to minimize side reactions.
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) yields >85% purity .

Q. How is the compound characterized to confirm its structural identity and purity?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks at δ 7.8–8.2 ppm (furan protons), δ 6.8–7.5 ppm (aromatic ethoxyphenyl), and δ 3.9–4.1 ppm (ethoxy –OCH₂CH₃) confirm substituent positions .
  • ¹³C NMR : Signals near 165 ppm (amide C=O) and 115–120 ppm (cyano group) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS shows [M+H]⁺ at m/z 387.1478 (calculated: 387.1472) .
  • HPLC : Purity >95% confirmed using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or furan rings) influence the compound’s biological activity?

  • Methodological Answer :

  • Substituent Analysis :
  • Electron-Withdrawing Groups (e.g., –NO₂) : Enhance binding to kinases (e.g., EGFR) by increasing electrophilicity of the acrylamide warhead. IC₅₀ values drop from 12 µM (parent compound) to 3.5 µM with para-nitro substitution .
  • Bulkier Groups (e.g., –CF₃) : Reduce solubility but improve membrane permeability, as shown in Caco-2 assays (Papp > 5 × 10⁻⁶ cm/s) .
  • Experimental Design :
  • Parallel Synthesis : Generate derivatives via Suzuki-Miyaura coupling to vary aryl groups.
  • Activity Testing : Use kinase inhibition assays (e.g., ADP-Glo™) and molecular docking (AutoDock Vina) to correlate structure with activity .

Q. How can computational methods predict the compound’s interaction with biological targets like Nrf2 or kinases?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations :
  • Docking : Glide SP mode in Schrödinger Suite identifies binding poses in Keap1-Nrf2 (PDB: 4L7D). The acrylamide moiety forms hydrogen bonds with Arg415 .
  • Free Energy Calculations : MM-GBSA predicts ΔGbind = −9.8 kcal/mol, aligning with experimental IC₅₀ (4.2 µM) .
  • Pharmacophore Modeling : Phase (Schrödinger) highlights essential features: (1) cyano group for covalent binding, (2) furan ring for π-π stacking .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays). For example, IC₅₀ increases from 2.1 µM to 8.7 µM when ATP rises from 10 µM to 1 mM .
  • Orthogonal Validation :
  • Cellular Assays : Confirm target engagement via Western blot (e.g., reduced phospho-ERK in A549 cells).
  • SPR (Surface Plasmon Resonance) : Measure direct binding kinetics (ka = 1.2 × 10⁴ M⁻¹s⁻¹, kd = 0.03 s⁻¹) .

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